molecular formula C13H9F3O3S B14700967 Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester CAS No. 17763-65-4

Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester

Katalognummer: B14700967
CAS-Nummer: 17763-65-4
Molekulargewicht: 302.27 g/mol
InChI-Schlüssel: RKXHGAAXTVZDNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonic acid group attached to a biphenyl structure. It is used in various chemical reactions and has significant industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester typically involves the reaction of trifluoromethanesulfonic acid with [1,1’-biphenyl]-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation and ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonic acid group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding sulfonic acids or reduction to yield biphenyl derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for esterification, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include biphenyl derivatives, sulfonic acids, and various substituted biphenyl compounds. These products have significant applications in organic synthesis and industrial processes .

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester involves its ability to act as a strong acid and a nucleophile. The trifluoromethanesulfonic acid group can donate protons and participate in acid-catalyzed reactions, while the biphenyl structure can undergo various substitution and addition reactions. The molecular targets and pathways involved include enzyme active sites, protein binding domains, and nucleophilic centers in organic molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
  • Methanesulfonic acid, trifluoro-, cyclopropyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the biphenyl group enhances its stability and makes it suitable for various industrial and research applications .

Eigenschaften

CAS-Nummer

17763-65-4

Molekularformel

C13H9F3O3S

Molekulargewicht

302.27 g/mol

IUPAC-Name

(2-phenylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI-Schlüssel

RKXHGAAXTVZDNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.